molecular formula C14H14FN3 B2580130 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline CAS No. 2415462-78-9

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline

Cat. No.: B2580130
CAS No.: 2415462-78-9
M. Wt: 243.285
InChI Key: QSIROBWNMYQVKF-UHFFFAOYSA-N
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Description

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline is a chemical compound incorporating the 7-azabicyclo[2.2.1]heptane scaffold, a structure recognized in medicinal chemistry for its conformational rigidity and potential to interact with biologically relevant targets . The 7-azabicyclo[2.2.1]heptane core serves as a sterically reduced, achiral amine isostere that can influence the pharmacodynamic and pharmacokinetic properties of a molecule . Research indicates that this bicyclic scaffold is a valuable template for developing receptor ligands, as demonstrated by its use in creating selective sigma-2 (σ2) receptor probes . Furthermore, the quinazoline heterocycle is a privileged structure in drug discovery, known for its diverse biological activities. The specific substitution pattern of this compound suggests potential for use in various biochemical and pharmacological research applications, including but not limited to, the development of enzyme inhibitors or receptor modulators. This product is intended for research use only by qualified professionals and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

4-(7-azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3/c15-9-1-6-13-12(7-9)14(17-8-16-13)18-10-2-3-11(18)5-4-10/h1,6-8,10-11H,2-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIROBWNMYQVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1N2C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline typically involves multiple steps, starting with the preparation of the 7-azabicyclo[2.2.1]heptane core. This can be achieved through a series of reactions, including cyclization and functional group transformations. The fluorine atom is introduced via electrophilic fluorination, and the quinazoline ring is constructed through condensation reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of possible products .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline is its antimicrobial properties. Research has demonstrated that derivatives of quinazoline compounds exhibit significant antibacterial activity against a range of pathogens.

Case Studies:

  • A study synthesized several derivatives of quinazoline, including those featuring the azabicyclo structure, and evaluated their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Notably, some derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
  • Another investigation focused on 6-fluoroquinoline derivatives, which indicated that the presence of electron-withdrawing groups enhanced antimicrobial activity against various bacterial strains .

Neurological Applications

The compound also shows promise in neurological research, particularly concerning acetylcholinesterase inhibition, which is crucial for treating Alzheimer’s disease.

Case Studies:

  • Research has highlighted that compounds with similar structural motifs can act as effective inhibitors of acetylcholinesterase, thereby potentially improving cognitive function in Alzheimer’s disease models. The mechanism involves enhancing acetylcholine levels by inhibiting the enzyme responsible for its breakdown .
  • Molecular docking studies have revealed that certain derivatives bind effectively to the active site of acetylcholinesterase, indicating their therapeutic potential in neurodegenerative conditions .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield various derivatives with modified biological activities.

Synthesis Overview:

  • The compound can be synthesized through multi-step synthetic routes involving the reaction of fluorinated quinazolines with azabicyclic amines. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of synthesized compounds .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives.

Structural Feature Effect on Activity
Fluorine SubstitutionIncreases lipophilicity and bioavailability
Azabicyclic FrameworkEnhances binding affinity to biological targets
Electron-Withdrawing GroupsImproves antimicrobial potency

Mechanism of Action

The mechanism of action of 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for high-affinity binding to these targets, potentially modulating their activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Table 1: Structural Features of Azabicyclo-Containing Compounds

Compound Name Core Structure Substituents/Functional Groups Key Structural Differences
4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline Quinazoline 6-F, 7-azabicyclo[2.2.1]heptane Rigid bicyclic amine fused to quinazoline
2-{7-Azabicyclo[2.2.1]heptan-7-yl}-6-fluoro-1,3-benzoxazole Benzoxazole 6-F, 7-azabicyclo[2.2.1]heptane Oxygen-containing heterocycle (benzoxazole)
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid β-Lactam (cephalosporin-like) Tetrazole, thiadiazole, thia-azabicyclo[4.2.0] Larger bicyclic system (4.2.0) with sulfur
6-Azabicyclo[3.2.0]heptan-7-one Bicyclo[3.2.0]heptanone Ketone at position 7 Smaller bicyclic system (3.2.0) with ketone

Key Observations :

  • The quinazoline core (target compound) differs from benzoxazole () in electronic properties due to nitrogen vs. oxygen atoms, influencing binding interactions .
  • The 7-azabicyclo[2.2.1]heptane group provides distinct spatial constraints compared to larger (e.g., 4.2.0) or smaller (e.g., 3.2.0) bicyclic systems in other analogs .

Key Observations :

  • Fluorine substitution (target compound) enhances metabolic stability compared to non-halogenated analogs like those in .
  • The thiadiazole and tetrazole groups in β-lactam derivatives () confer resistance to β-lactamases but introduce synthetic complexity .

Biological Activity

4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Basic Information

  • IUPAC Name: this compound
  • Molecular Formula: C13H13FN2
  • Molecular Weight: 232.25 g/mol
  • CAS Number: 2415503-53-4

Structure

The compound features a bicyclic structure which is significant in determining its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various receptors and enzymes, modulating their activity. Research indicates that this compound may act as a ligand for specific receptors involved in neurotransmission, influencing pathways related to mood regulation and cognitive function.

Potential Targets

  • Neurotransmitter Receptors : It has been suggested that the compound may interact with serotonin and dopamine receptors, which are crucial for mood and behavior regulation.
  • Enzymatic Activity : The compound's structure allows it to potentially inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.

Antidepressant Effects

In a study exploring the effects of various compounds on anxiety and depression-like behaviors in animal models, this compound demonstrated significant antidepressant-like effects. The study utilized the forced swim test and tail suspension test to assess behavioral changes post-administration.

Neuroprotective Effects

Research has indicated that the compound may exhibit neuroprotective properties, potentially through the modulation of oxidative stress pathways. This was observed in vitro using neuronal cell lines exposed to oxidative stressors, where pre-treatment with the compound resulted in reduced cell death.

Case Studies

  • Zebrafish Model : A study using zebrafish as a model organism assessed developmental impacts of various compounds, including this compound. The results indicated no significant teratogenic effects, suggesting safety in developmental contexts.
  • Behavioral Studies : In rodent models, administration of the compound led to improved performance in memory tasks, indicating potential cognitive-enhancing properties.

Comparative Analysis

CompoundBiological ActivityMechanism
This compoundAntidepressant, NeuroprotectiveReceptor modulation
Similar Bicyclic CompoundsVaries (e.g., analgesic)Often similar receptor interactions

Q & A

Q. What are the established synthetic routes for 4-(7-Azabicyclo[2.2.1]heptan-7-yl)-6-fluoroquinazoline, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling the 7-azabicyclo[2.2.1]heptane moiety to a fluorinated quinazoline core. Key steps include:
  • Amide coupling : Use of lithium salts (e.g., lithium 4-(7-azabicyclo[...])thiazole carboxylate) with active esters or carbodiimide reagents to form the target compound. Reaction temperatures should be maintained at 0–25°C to minimize side reactions .
  • Chromatographic purification : Gradient elution (e.g., 0.5% → 1% CH2_2Cl2_2:MeOH) improves purity, as demonstrated in analogous syntheses of 7-azabicyclo derivatives .
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1.2 equivalents of bicyclic amine) can enhance yields to >50% .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Multi-modal characterization is critical:
  • NMR spectroscopy : 1^1H and 13^{13}C NMR (e.g., DMSO-d6_6 or CDCl3_3) resolve bicyclic proton environments (δ 1.42–1.69 ppm for bridgehead hydrogens) and confirm fluorine substitution patterns .
  • Mass spectrometry : ESI-MS ([M+H]+^+ signals) validates molecular weight, with deviations <0.1 Da indicating purity .
  • Elemental analysis : Combustion analysis (C, H, N) should match theoretical values within ±0.3% .

Advanced Research Questions

Q. What mechanistic insights exist for the thermal decomposition of 7-azabicyclo[2.2.1]heptane derivatives, and how do substituents influence stability?

  • Methodological Answer : Thermal stability studies on N-amino-7-azabicyclo[2.2.1]heptane derivatives reveal:
  • Intermediate formation : 7-Azabicyclo[...] N-imide intermediates decompose at 80–120°C, yielding hydrocarbons like hexa-1,5-diene. Substituents (e.g., electron-withdrawing groups) increase activation energy by 10–15 kJ/mol, delaying fragmentation .
  • Analytical techniques : TGA-DSC and gas chromatography-mass spectrometry (GC-MS) track decomposition pathways and quantify volatile products .

Q. How can computational modeling predict the binding interactions of 4-(7-Azabicyclo[...])-6-fluoroquinazoline with nicotinic acetylcholine receptors (nAChRs)?

  • Methodological Answer : Molecular docking and MD simulations are employed:
  • Template selection : Use crystal structures of nAChR homologs (e.g., PDB 6IC) to model ligand-receptor interactions. The bicyclic amine likely occupies the receptor’s hydrophobic pocket via van der Waals contacts .
  • Fluorine effects : DFT calculations (e.g., B3LYP/6-31G*) show the 6-fluoro group enhances binding affinity by 2–3 kcal/mol via electrostatic complementarity with polar residues .

Q. What strategies resolve contradictions in reported pharmacological activities of 7-azabicyclo derivatives across studies?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., Protein Arginine N-Methyltransferase 3 inhibition) arise from assay conditions. To harmonize
  • Standardize protocols : Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 8.0) and enzyme concentrations (1–5 nM) .
  • Control for stereochemistry : Chiral HPLC (e.g., Chiralpak IA column) ensures enantiopurity, as racemic mixtures may exhibit 10-fold potency differences .

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